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molecular formula C13H7FN2O B8275804 2-Fluoro-4-(5-formyl-pyridin-3-yl)-benzonitrile

2-Fluoro-4-(5-formyl-pyridin-3-yl)-benzonitrile

Cat. No. B8275804
M. Wt: 226.21 g/mol
InChI Key: STGTUSQQSJIPDC-UHFFFAOYSA-N
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Patent
US08383827B2

Procedure details

A mixture of 4-cyano-3-fluorophenylboronic acid (0.495 g, 3 mmol), 5-bromonicotinaldehyde (0.558 g, 3.00 mmol), sodium carbonate (2M in water, 3.00 mL, 6.00 mmol), bis(triphenylphosphine)palladium(II) chloride (0.053 g, 0.075 mmol) in DMF (10 mL) was heated to 95° C. for 3 h. After concentration, the residue was dissolved into CH2Cl2-MeOH and mixed with silica gel and concentrated. After flash column (MeOH—CH2Cl2, v/v, 0.5%-1%) yielded a colorless solid (170 mg) ESI-MS m/z: 227 [M+1]+.
Quantity
0.495 g
Type
reactant
Reaction Step One
Quantity
0.558 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.053 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6](B(O)O)=[CH:5][C:4]=1[F:12])#[N:2].Br[C:14]1[CH:15]=[N:16][CH:17]=[C:18]([CH:21]=1)[CH:19]=[O:20].C(=O)([O-])[O-].[Na+].[Na+]>CN(C=O)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[F:12][C:4]1[CH:5]=[C:6]([C:14]2[CH:15]=[N:16][CH:17]=[C:18]([CH:19]=[O:20])[CH:21]=2)[CH:7]=[CH:8][C:3]=1[C:1]#[N:2] |f:2.3.4,^1:35,54|

Inputs

Step One
Name
Quantity
0.495 g
Type
reactant
Smiles
C(#N)C1=C(C=C(C=C1)B(O)O)F
Name
Quantity
0.558 g
Type
reactant
Smiles
BrC=1C=NC=C(C=O)C1
Name
Quantity
3 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0.053 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentration
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved into CH2Cl2-MeOH
ADDITION
Type
ADDITION
Details
mixed with silica gel
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C#N)C=CC(=C1)C=1C=NC=C(C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 170 mg
YIELD: CALCULATEDPERCENTYIELD 25.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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